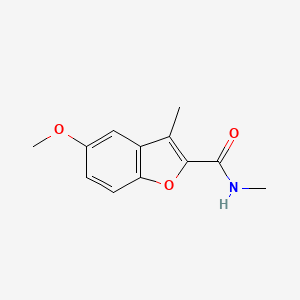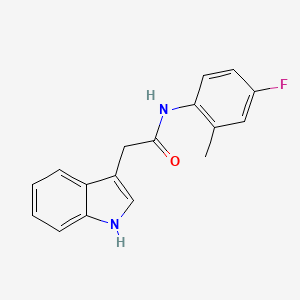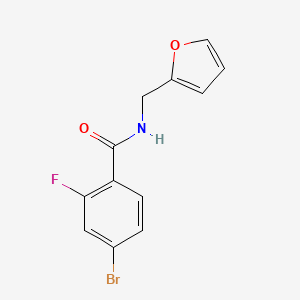![molecular formula C12H14ClFN2 B7636586 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme in the B-cell receptor signaling pathway, and it plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases.
Mécanisme D'action
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile works by irreversibly binding to BTK and inhibiting its activity. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to the suppression of downstream signaling pathways that promote cell survival and proliferation. This compound has a high selectivity for BTK and does not affect other kinases, making it a promising therapeutic agent with fewer off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies by inhibiting BTK signaling. It also reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.
Avantages Et Limitations Des Expériences En Laboratoire
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has several advantages for lab experiments, including its high selectivity for BTK, potent anti-tumor activity, and favorable pharmacokinetic profile. However, there are also some limitations to consider, such as the need for appropriate controls and the potential for off-target effects in certain cell types.
Orientations Futures
There are several future directions for 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile research, including:
1. Clinical trials in B-cell malignancies and autoimmune diseases to evaluate the safety and efficacy of this compound in humans.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other targeted therapies or chemotherapy.
3. Development of biomarkers to predict response to this compound treatment and monitor treatment efficacy.
4. Investigation of the role of BTK in other diseases, such as solid tumors and viral infections, and the potential use of this compound in these contexts.
In conclusion, this compound is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of this compound in humans and to explore its potential use in combination with other therapies and in other disease contexts.
Méthodes De Synthèse
The synthesis of 4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile involves several chemical reactions, including the condensation of 2-chloro-6-fluorobenzylamine with 4-(2-hydroxyethyl)piperazine, followed by the addition of butanenitrile and subsequent purification steps. The final product is obtained as a white powder with high purity.
Applications De Recherche Scientifique
4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
4-[1-(2-chloro-6-fluorophenyl)ethylamino]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c1-9(16-8-3-2-7-15)12-10(13)5-4-6-11(12)14/h4-6,9,16H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEIWYDKCSJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)




![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
